

# (S)-KT109 CAS number and chemical properties

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## Compound of Interest

Compound Name: (S)-KT109

Cat. No.: B3026274

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## An In-depth Technical Guide to (S)-KT109

**(S)-KT109**, with the CAS number 2055172-61-5, is the (S)-enantiomer of the potent and selective diacylglycerol lipase beta (DAGL $\beta$ ) inhibitor, KT109.<sup>[1]</sup> This document provides a comprehensive overview of its chemical properties, biological activity, and its role in scientific research, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**(S)-KT109** shares its core chemical structure with its racemate, KT109, and its (R)-enantiomer. The fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2055172-61-5	<a href="#">[1]</a>
Molecular Formula	C <sub>27</sub> H <sub>26</sub> N <sub>4</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	422.5 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white solid powder	<a href="#">[5]</a>
Purity	≥98%	<a href="#">[3]</a>
Solubility	Soluble in DMSO (10 mg/mL) and DMF (10 mg/mL)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Storage	Store at -20°C for long-term stability	<a href="#">[4]</a>
Stability	≥ 4 years when stored properly	<a href="#">[2]</a> <a href="#">[3]</a>

## Biological Activity and Selectivity

**(S)-KT109** is recognized as an inhibitor of diacylglycerol lipase beta (DAGL $\beta$ ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, it is the less potent enantiomer compared to (R)-KT109. The inhibitory activity of **(S)-KT109** and its related compounds are detailed in the table below.

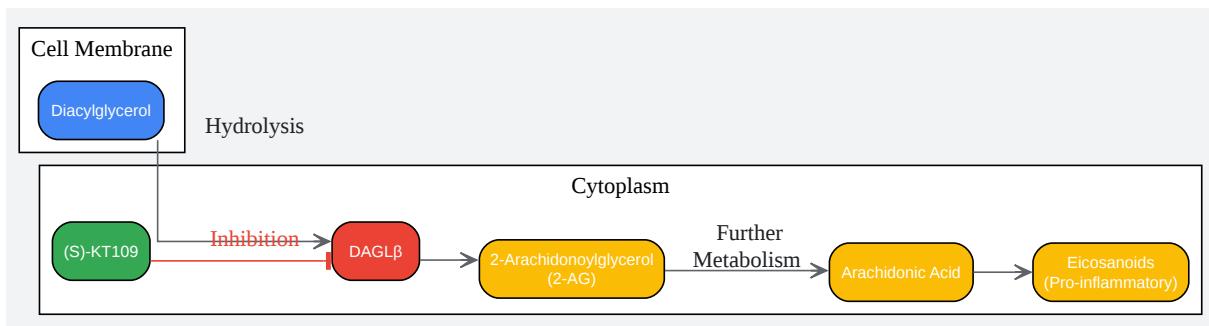
Compound	Target	IC <sub>50</sub> (nM)	Reference
(S)-KT109	DAGL $\beta$	39.81	[1]
DAGL $\alpha$	794.3	[1]	
ABHD6	630.9	[1]	
(R)-KT109	DAGL $\beta$	0.79	[3]
DAGL $\alpha$	25.12	[3]	
ABHD6	2.51	[3]	
KT109 (racemate)	DAGL $\beta$	42	[2][6]
PLA2G7		1000	[6]

The racemate, KT109, demonstrates approximately 60-fold selectivity for DAGL $\beta$  over DAGL $\alpha$  and exhibits negligible activity against other key enzymes in the endocannabinoid system, such as FAAH and MGLL.[2][6]

## Mechanism of Action: Impact on Inflammatory Signaling

The primary mechanism of action for KT109 involves the inhibition of DAGL $\beta$ . This enzyme is responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that can be further metabolized by other enzymes to produce arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

By inhibiting DAGL $\beta$ , KT109 effectively reduces the levels of 2-AG, arachidonic acid, and downstream eicosanoids. This disruption of the lipid network has been shown to be particularly relevant in the context of macrophage inflammatory responses.[2][6]



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### DAGL $\beta$ Signaling Pathway and Inhibition by **(S)-KT109**

## Experimental Protocols

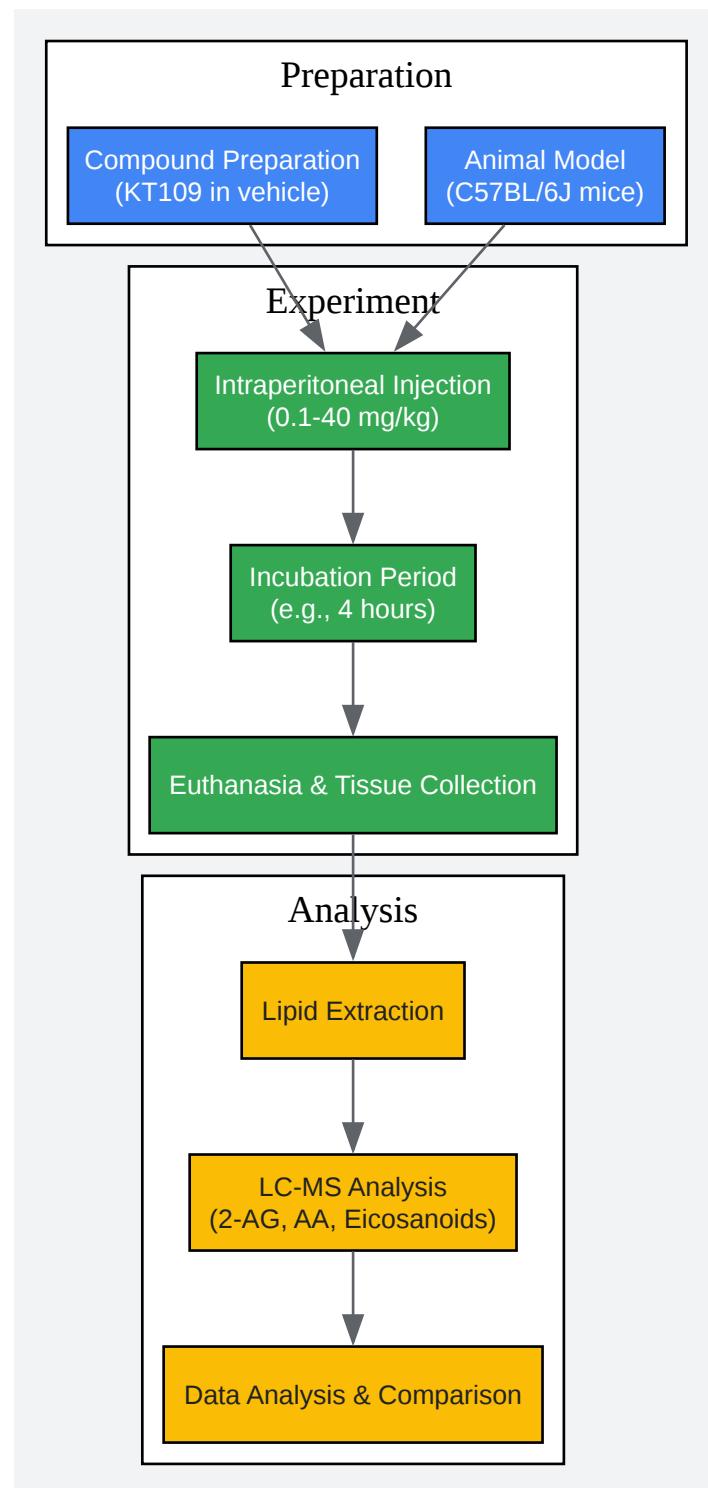
While specific, detailed experimental protocols for **(S)-KT109** are not extensively published, the methodologies used for the racemic mixture, KT109, provide a strong framework for its application in research.

### In Vivo Inhibition of DAGL $\beta$ in Mice

This protocol is based on studies demonstrating the in vivo activity of KT109.

- Objective: To assess the in vivo inhibition of DAGL $\beta$  and its effect on endocannabinoid and eicosanoid levels in a mouse model.
- Animal Model: C57BL/6J mice.[\[6\]](#)
- Compound Preparation: Dissolve KT109 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
- Administration: Administer KT109 via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 40 mg/kg.[\[6\]](#)

- Time Course: Euthanize animals at a specified time point post-injection (e.g., 4 hours) to collect tissues of interest.<sup>[6]</sup>
- Sample Collection: Collect peritoneal macrophages or other relevant tissues for lipid analysis.
- Lipid Analysis: Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and various eicosanoids.
- Data Analysis: Compare the lipid levels in KT109-treated mice to those in vehicle-treated control mice to determine the extent of DAGL $\beta$  inhibition and its downstream effects.

[Click to download full resolution via product page](#)**In Vivo Experimental Workflow for KT109**

## Applications in Research

**(S)-KT109**, and more broadly the KT109 series of compounds, serve as valuable chemical probes for studying the physiological and pathological roles of DAGL $\beta$ . Key research areas include:

- Inflammation and Immunology: Investigating the role of the 2-AG signaling pathway in inflammatory processes, particularly in immune cells like macrophages.[2][6]
- Neuroscience: Exploring the function of DAGL $\beta$  in the central nervous system, where endocannabinoids play a critical role in synaptic plasticity and neuromodulation.
- Pain Research: Studies with KT109 have shown its potential in reversing allodynia in models of neuropathic and inflammatory pain, suggesting DAGL $\beta$  as a therapeutic target.[6]
- Drug Development: Serving as a lead compound for the development of more potent and selective DAGL $\beta$  inhibitors for therapeutic applications.

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